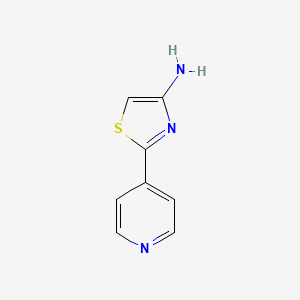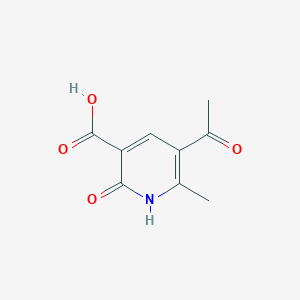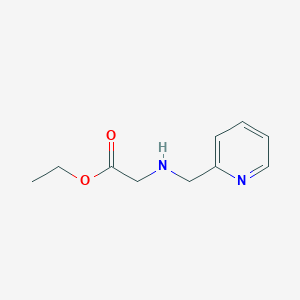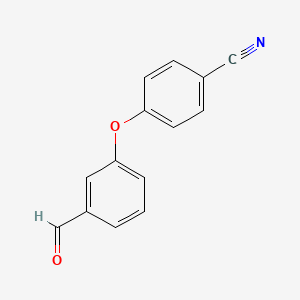![molecular formula C20H20 B1338913 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene CAS No. 89057-44-3](/img/structure/B1338913.png)
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Vue d'ensemble
Description
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a chemical compound with the molecular formula C20H20 . It is a solid substance at room temperature . The compound has been used in various research studies, including those involving photoluminescence .
Synthesis Analysis
The synthesis of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene has been reported in the literature. For instance, it was installed into either the 3,3′- or 6,6′-positions of chiral 2,2′-dioctyloxy-1,1′-binaphthyl to afford 2:1 conjugates (monomeric compounds) and 1:1 copolymers .Molecular Structure Analysis
The molecular structure of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is characterized by a complex arrangement of carbon and hydrogen atoms. The InChI code for this compound is 1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3 .Chemical Reactions Analysis
In one study, protonation of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene in the system HSO3F-SO2ClF-CD2Cl2 at -80°C gives rise to long-lived 5,5,10,10-tetramethyl-2H-5,10-dihydroindeno[2,1-a]indenium ion which undergoes isomerization into 4b,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]inden-5-yl cation on raising the temperature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.38 g/mol . It has a computed XLogP3-AA value of 5.2, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 260.156500638 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 20 .Applications De Recherche Scientifique
Photoluminescence Applications
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene: has been used in the creation of compounds that exhibit high photoluminescence quantum yields of greater than 0.95. This compound was installed into either the 3,3′- or 6,6′-positions of chiral 2,2′-dioctyloxy-1,1′-binaphthyl to afford 2:1 conjugates (monomeric compounds) and 1:1 copolymers .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary target of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, also known as COPV1 (Me), is the generation of circularly polarized luminescence (CPL) and high photoluminescence . This compound is used in the creation of conjugates and copolymers that exhibit these properties .
Mode of Action
COPV1 (Me) interacts with its targets by being installed into either the 3,3′- or 6,6′-positions of chiral 2,2′-dioctyloxy-1,1′-binaphthyl . This results in the formation of 2:1 conjugates (monomeric compounds) and 1:1 copolymers . These compounds exhibit high photoluminescence quantum yields of >0.95 while also showing circular dichroism (CD) and CPL .
Biochemical Pathways
The biochemical pathways affected by COPV1 (Me) involve the generation of CPL and high photoluminescence. The dissymmetry factors of CPL (gCPL) for the 3,3′- and 6,6′-monomeric compounds in THF were 6.6 × 10−4 and 3.3 × 10−4, respectively . The 3,3′-isomer has a higher g value than the 6,6′-isomer, which was attributed to the difference in the extent of π-conjugation and the angle between electronic and magnetic transition moments .
Result of Action
The result of the action of COPV1 (Me) is the generation of compounds with high photoluminescence quantum yields and CPL. These compounds are beneficial in applications such as three-dimensional optical displays, optical sensors, and chiroptical switches .
Action Environment
The action of COPV1 (Me) is influenced by the environment in which it is placed. For instance, the gCPL values of the 3,3′-linked and 6,6′-linked copolymers were 1.1 × 10−3 and 6.8 × 10−4, respectively . The structural rigidity of the COPV units is beneficial to achieve relatively high g values while maintaining a photoluminescence quantum yield that is close to unity by using a single type of fluorophore .
Propriétés
IUPAC Name |
5,5,10,10-tetramethylindeno[2,1-a]indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHZIRWZLWBQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537036 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89057-44-3 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (COPV1(Me)) into chiral 2,2′-dioctyloxy-1,1′-binaphthyl structures?
A1: Incorporating COPV1(Me) into chiral 2,2′-dioctyloxy-1,1′-binaphthyl structures leads to the creation of materials exhibiting both high photoluminescence quantum yields (greater than 0.95) and circularly polarized luminescence (CPL) []. This is significant because such materials are highly sought after for applications in areas like display technologies and sensors.
Q2: How does the linkage position of COPV1(Me) to the 2,2′-dioctyloxy-1,1′-binaphthyl unit affect the CPL properties?
A2: Research indicates that the position of COPV1(Me) on the 2,2′-dioctyloxy-1,1′-binaphthyl significantly impacts the material's dissymmetry factor of CPL (gCPL) []. For example, the 3,3′-linked conjugate exhibits a higher gCPL value compared to the 6,6′-linked counterpart. This difference is attributed to variations in π-conjugation extent and the angle between electronic and magnetic transition moments arising from the different linkage positions.
Q3: Why is the structural rigidity of COPV1(Me) important in these conjugated systems?
A3: The rigid structure of COPV1(Me) is crucial for achieving relatively high gCPL values while maintaining near-unity photoluminescence quantum yields []. This structural feature allows for efficient circularly polarized light emission, making these materials promising for applications requiring specific light polarization properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
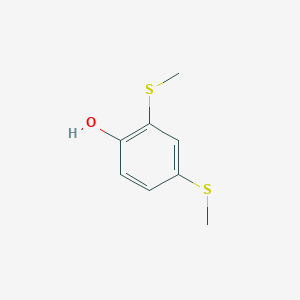

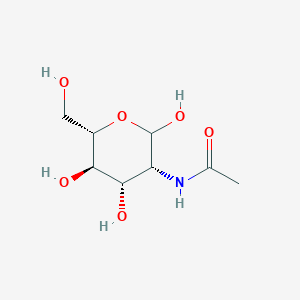
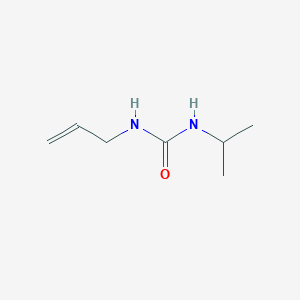

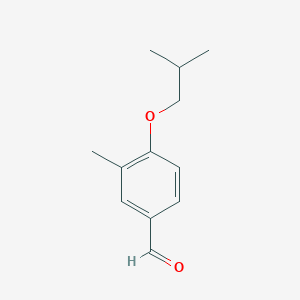

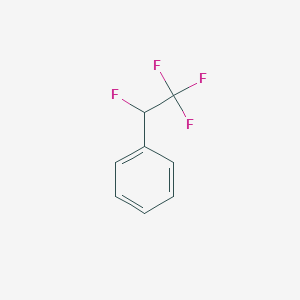
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
